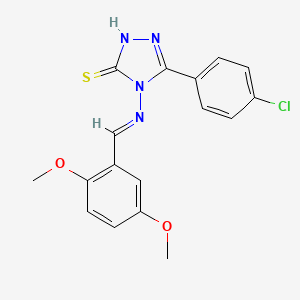
5-(4-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: , often referred to as “CDMT” , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Métodos De Preparación
Synthetic Routes::
- The reaction typically occurs in a suitable solvent (such as ethanol or dimethyl sulfoxide ) under reflux conditions.
- The resulting product is purified through recrystallization or column chromatography.
CDMT: can be synthesized through various routes, but one common method involves the condensation of with followed by cyclization with .
- While laboratory-scale synthesis is well-established, large-scale industrial production of CDMT remains limited due to its sensitivity to hydrolysis (especially in water).
- Researchers are actively exploring more robust synthetic methods for industrial applications.
Análisis De Reacciones Químicas
Reactivity::
- It undergoes reactions such as oxidation , reduction , and substitution .
CDMT: is prone to nucleophilic attack due to the presence of the electron-withdrawing and the electron-donating groups.
Oxidation: Treatment with mild oxidants (e.g., , ) converts the thiol group to a disulfide.
Reduction: or reduces the imine group to the corresponding amine.
Substitution: react with to form alkylated derivatives.
Disulfide derivatives: (formed during oxidation) and are common outcomes.
Aplicaciones Científicas De Investigación
Chemistry::
- Its unique structure makes it valuable in designing ligands for metal complexes.
CDMT: serves as a versatile building block for the synthesis of novel compounds.
Anticancer Research: Researchers explore its potential as an anticancer agent due to its reactivity with cellular thiols.
Antibacterial Properties: Some studies suggest antibacterial activity.
Neuropharmacology: Investigated for its effects on neurotransmitter systems.
Photovoltaics: Used in dye-sensitized solar cells.
Materials Science: Employed in the design of functional materials.
Mecanismo De Acción
- Further research is needed to elucidate specific molecular targets.
CDMT: likely exerts its effects through interactions with cellular thiols, affecting redox balance and signaling pathways.
Comparación Con Compuestos Similares
- Similar compounds include thiazoles , thiadiazoles , and other triazoles , but none precisely match its combination of features.
CDMT: stands out due to its unique triazole-thiol structure.
Propiedades
Fórmula molecular |
C17H15ClN4O2S |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-7-8-15(24-2)12(9-14)10-19-22-16(20-21-17(22)25)11-3-5-13(18)6-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
Clave InChI |
NJLNDCLHMPBGKH-VXLYETTFSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















